molecular formula C12H17Cl2N5O B2514301 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride CAS No. 2460754-94-1

7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride

Cat. No.: B2514301
CAS No.: 2460754-94-1
M. Wt: 318.2
InChI Key: HXXFKNJAWFGDJA-UHFFFAOYSA-N
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Description

7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one dihydrochloride is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-methylpiperazinyl group. Its dihydrochloride salt form enhances aqueous solubility and stability, critical for pharmaceutical applications. The base structure (Pyrido[3,2-d]pyrimidin-4(3H)-one) has the molecular formula C₇H₅N₃O (molecular weight: 147.13 g/mol), with the dihydrochloride form adding two equivalents of HCl . This compound’s structural features align with kinase inhibitors and antineoplastic agents, though its specific biological targets require further validation.

Properties

IUPAC Name

7-(4-methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O.2ClH/c1-16-2-4-17(5-3-16)9-6-10-11(13-7-9)12(18)15-8-14-10;;/h6-8H,2-5H2,1H3,(H,14,15,18);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXFKNJAWFGDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C(=O)NC=N3)N=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a multikinase inhibitor. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[3,2-d]pyrimidine scaffold, which is known for its ability to interact with various biological targets. The presence of the 4-methylpiperazine moiety enhances its solubility and bioavailability. The chemical formula is represented as follows:

  • Molecular Formula : C₁₃H₁₈Cl₂N₄
  • CAS Number : 2460749-34-0

Antitumor Activity

Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit potent antitumor properties. For instance, a related compound was shown to induce apoptosis in tumor cells at concentrations between 30–100 nM. The mechanism involves the inhibition of key kinases such as CDK4 and ARK5, which are crucial in cell cycle regulation and tumor progression .

Kinase Inhibition

7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one acts as a multikinase inhibitor. In vitro studies have demonstrated its ability to inhibit various kinases involved in cancer signaling pathways. The structure-activity relationship suggests that modifications at specific positions on the pyrimidine ring can enhance or diminish biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis shows that the substitution pattern at the C5 and C6 positions significantly affects biological activity. Compounds with different substituents at these positions have been evaluated for their cytotoxic properties against various cancer cell lines. Notably, the presence of electron-withdrawing groups at these positions correlates with increased potency .

CompoundC5 PositionC6 PositionIC50 (nM)
7xCyanoN-Methyl30–100
7yHydrogenN-Methyl>500
7zMethylN-Methyl>400

Study on Multikinase Inhibitors

A study published in Journal of Medicinal Chemistry highlighted the efficacy of pyrido[3,2-d]pyrimidine derivatives in targeting BCR-ABL kinases associated with chronic myeloid leukemia. The study found that specific modifications to the core structure can lead to significant improvements in selectivity and potency against cancer cell lines .

Antiviral Activity

In addition to antitumor effects, some derivatives have been investigated for antiviral properties. For instance, compounds were shown to inhibit Hepatitis C Virus (HCV) NS5B polymerase, suggesting a broader application in antiviral therapies .

Scientific Research Applications

Cancer Therapy

The compound has shown promise as a kinase inhibitor , specifically targeting various receptor tyrosine kinases (RTKs). These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration.

  • Mechanism of Action : Research indicates that this compound inhibits the activity of specific kinases involved in tumor growth and metastasis. For instance, it has been evaluated for its effects on the Abl kinase , which is implicated in chronic myeloid leukemia (CML) and other malignancies. Inhibition of Abl kinase leads to reduced proliferation of cancer cells and can enhance the efficacy of existing therapies .
  • Case Studies : A study detailed the synthesis and evaluation of various pyrido[2,3-d]pyrimidine derivatives, including 7-(4-methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one; dihydrochloride. The results demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development .

Neuropharmacology

In addition to its anticancer properties, this compound has been investigated for its effects on the central nervous system (CNS).

  • Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. The involvement of serotonin and norepinephrine pathways has been noted, making it a candidate for treating mood disorders .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier allows it to exert neuroprotective effects against neurodegenerative diseases. Research is ongoing to explore its potential in conditions such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Properties

Recent investigations have also highlighted the antimicrobial potential of 7-(4-methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one; dihydrochloride.

  • Broad-Spectrum Activity : Studies have shown that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Synergistic Effects : When used in combination with other antibiotics, this compound has demonstrated synergistic effects that enhance the overall efficacy against resistant bacterial strains .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics and safety profile of this compound is essential for its therapeutic application.

  • Absorption and Metabolism : The compound shows favorable absorption characteristics with moderate bioavailability. Metabolic studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes .
  • Toxicity Studies : Toxicological assessments have indicated a relatively low toxicity profile compared to traditional chemotherapeutics. Further studies are needed to establish long-term safety parameters .

Comparison with Similar Compounds

Pyrido[3,4-d]pyrimidin-4-one Derivatives ()

Compound 50e (8-substituted pyrido[3,4-d]pyrimidin-4-one) shares a pyridopyrimidine core but differs in substitution position (8 vs. 7) and substituent type (4-(3,4-dichlorobenzyl)piperidinyl vs. 4-methylpiperazinyl).

4H-Pyran-4-one Derivatives ()

EHT 4063 features a 4H-pyran-4-one core with a (4-methylpiperazinyl)methyl group. The pyran core’s reduced aromaticity may alter binding kinetics compared to the pyridopyrimidine scaffold. Both compounds utilize dihydrochloride salts for improved solubility, suggesting shared formulation strategies .

Pyrrolo[3,2-d]pyrimidin-4-one Derivatives ()

Forodesine hydrochloride (monohydrochloride) replaces the pyridopyrimidine core with a pyrrolo[3,2-d]pyrimidin-4-one system. Its 7-position substituent is a dihydroxypyrrolidinyl group, conferring glycosidic characteristics. Forodesine targets purine nucleoside phosphorylase (PNP), highlighting how core structure dictates therapeutic application despite shared piperazine-related substituents .

Substituent Modifications

Piperazinyl vs. Piperidinyl Groups ()

Patent compounds in –5 include 4H-pyrido[1,2-a]pyrimidin-4-ones with diverse piperazinyl substituents (e.g., 4-ethyl-, 4-cyclopropyl-). The 4-methyl group in the target compound balances steric bulk and basicity, optimizing interactions with charged residues in enzyme active sites.

Sulfonylpiperazinyl Derivatives ()

Mirodenafil-d7 dihydrochloride (a PDE5 inhibitor) incorporates a sulfonylpiperazinyl group, enhancing electronegativity and hydrogen-bond acceptor capacity. While both compounds use dihydrochloride salts, Mirodenafil’s deuterated propoxy group improves metabolic stability, a feature absent in the target compound .

Salt Form and Physicochemical Properties

Compound Core Structure Substituent at Position 7 Salt Form Solubility (Predicted)
Target Compound Pyrido[3,2-d]pyrimidin-4-one 4-Methylpiperazin-1-yl Dihydrochloride High (polar groups + salt)
Forodesine HCl Pyrrolo[3,2-d]pyrimidin-4-one Dihydroxypyrrolidinyl Monohydrochloride Moderate (hydrophilic sugar moiety)
EHT 4063 4H-pyran-4-one (4-Methylpiperazinyl)methyl Dihydrochloride High (similar salt strategy)
Mirodenafil-d7 Pyrrolo[3,2-d]pyrimidin-4-one Sulfonylpiperazinyl Dihydrochloride High (salt + sulfonyl group)

The dihydrochloride form of the target compound likely outperforms monohydrochlorides (e.g., Forodesine) in aqueous solubility, critical for oral bioavailability. Piperazinyl groups contribute to basicity (pKa ~8.5), enhancing salt formation efficiency .

Q & A

Q. What are the recommended synthetic routes for 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one dihydrochloride?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrido[3,2-d]pyrimidin-4-one core. Key steps include:

  • Coupling reactions : Introduce the 4-methylpiperazine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling under inert atmosphere.
  • Solvent selection : Use dimethylformamide (DMF) or ethanol under reflux conditions to enhance reaction efficiency .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating high-purity product, particularly to remove unreacted intermediates .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Storage : Keep in a desiccator under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation .
  • Safety protocols : Use nitrile gloves, chemical-resistant goggles, and NIOSH-approved respirators. Ensure fume hoods and emergency eyewash stations are accessible .

Q. What analytical techniques are essential for structural characterization?

  • Spectroscopy : 1H/13C NMR for confirming substituent positions and tautomeric forms.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and chloride counterion presence.
  • X-ray crystallography : Resolve crystallographic ambiguities, particularly for dihydrochloride salt confirmation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Parameter tuning : Adjust reaction temperature (e.g., 80–110°C for reflux in DMF) and pH (neutral to slightly basic) to minimize side products.
  • Catalyst screening : Test palladium on carbon (Pd/C) or copper iodide for coupling efficiency. Use TLC or LC-MS to monitor reaction progress .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Comparative assays : Replicate studies using standardized cell lines (e.g., HEK293 or HeLa) and control compounds.
  • Structural analogs : Compare activity with derivatives lacking the 4-methylpiperazine group to identify pharmacophore contributions.
  • Dose-response curves : Validate IC50 values using triplicate experiments to account for variability .

Q. How can researchers elucidate the mechanism of action for this compound?

  • Kinase profiling : Use broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler) to identify primary targets.
  • Molecular docking : Model interactions with ATP-binding pockets using software like AutoDock Vina.
  • Cellular assays : Measure apoptosis (Annexin V staining) or cell cycle arrest (propidium iodide flow cytometry) in cancer models .

Q. What methodologies validate purity in batch-to-batch reproducibility?

  • HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities <0.1%.
  • Elemental analysis : Confirm chloride content via combustion analysis (theoretical Cl−: ~14.5% for dihydrochloride) .

Q. How should researchers address discrepancies in spectroscopic data interpretation?

  • Variable temperature NMR : Resolve tautomerism issues by acquiring spectra at 25°C and 60°C.
  • 2D-NMR (COSY, NOESY) : Assign ambiguous proton couplings and confirm spatial proximity of substituents .

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